molecular formula C17H18N2O4 B5535518 [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

Cat. No.: B5535518
M. Wt: 314.34 g/mol
InChI Key: KYKLATAKULPKCD-UHFFFAOYSA-N
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Description

[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: is a complex organic compound that features a furan ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone typically involves multiple steps, including the formation of the furan ring, the piperazine ring, and the methanone group. One common method involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base to form the intermediate product, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to form hydrogen bonds and its structural flexibility make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-6-3-2-5-13(14)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKLATAKULPKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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